molecular formula C16H13NO2S B5462322 N-[2-(methylthio)phenyl]-1-benzofuran-2-carboxamide

N-[2-(methylthio)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B5462322
M. Wt: 283.3 g/mol
InChI Key: JHUIVEXHQVHESY-UHFFFAOYSA-N
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Description

Synthesis Analysis

While direct information on the synthesis of “N-[2-(methylthio)phenyl]-1-benzofuran-2-carboxamide” was not found, similar compounds have been synthesized through multi-step chemical processes involving diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, condensation, and methylation.


Molecular Structure Analysis

The molecular structure of compounds similar to “this compound” has been extensively studied using techniques like X-ray diffraction.


Chemical Reactions Analysis

The Edman degradation process, which involves the use of phenyl isothiocyanate, could potentially be relevant to “this compound”. This process is used for purifying protein by sequentially removing one residue at a time from the amino end of a peptide .


Physical And Chemical Properties Analysis

The physical properties of compounds related to “this compound” are characterized by their crystalline nature, solubility, and thermal stability.

Safety and Hazards

Safety data sheets for similar compounds indicate that they can be hazardous. They may cause skin irritation, serious eye damage, and may be harmful if swallowed or inhaled .

Future Directions

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . Therefore, “N-[2-(methylthio)phenyl]-1-benzofuran-2-carboxamide” and similar compounds could potentially be used in the development of new therapeutic agents.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-20-15-9-5-3-7-12(15)17-16(18)14-10-11-6-2-4-8-13(11)19-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUIVEXHQVHESY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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